molecular formula C13H8F3NO B3142323 5-Benzoyl-2-(trifluoromethyl)pyridine CAS No. 502483-47-8

5-Benzoyl-2-(trifluoromethyl)pyridine

Cat. No.: B3142323
CAS No.: 502483-47-8
M. Wt: 251.2 g/mol
InChI Key: AMQFSFDDLSNIDU-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(trifluoromethyl)pyridine is a chemical compound of significant interest in research and development, particularly as a sophisticated building block for the synthesis of more complex molecules. Its structure incorporates two moieties that are highly valuable in molecular design: a benzoyl group and a trifluoromethyl group attached to a pyridine ring. The pyridine scaffold is a foundational heterocycle in organic chemistry, frequently found in pharmaceuticals and agrochemicals due to its electronic properties and its ability to improve solubility and binding affinity . The trifluoromethyl group (-CF₃) is strongly electron-withdrawing and enhances the metabolic stability and lipophilicity of a molecule, which are crucial factors in the development of active ingredients . This combination makes derivatives of trifluoromethylpyridine (TFMP) key structural motifs in a growing number of commercial products . Currently, TFMP derivatives are extensively used in the protection of crops from pests, with more than 20 TFMP-containing agrochemicals having acquired ISO common names . Furthermore, several TFMP derivatives have been approved for use in the pharmaceutical and veterinary industries, with many more candidates in clinical trials . In medicinal chemistry, the benzoyl group can serve as a tether to aromatic rings in a pharmacophore, influencing a molecule's biological activity by modulating its interaction with enzyme active sites . As such, this compound is a versatile intermediate for researchers working in drug discovery and agrochemical sciences. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

phenyl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-7-6-10(8-17-11)12(18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFSFDDLSNIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236331
Record name Phenyl[6-(trifluoromethyl)-3-pyridinyl]methanone
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Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502483-47-8
Record name Phenyl[6-(trifluoromethyl)-3-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502483-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl[6-(trifluoromethyl)-3-pyridinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization Techniques in the Analysis of 5 Benzoyl 2 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 5-Benzoyl-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments would provide a complete picture of its molecular architecture. Although detailed experimental spectra for this specific compound are not widely published, its expected spectral characteristics can be predicted based on its structural components: a trifluoromethyl-substituted pyridine (B92270) ring and a benzoyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on both the pyridine and benzene rings. There are three protons on the pyridine ring and five on the benzoyl group's phenyl ring.

Pyridine Ring Protons: The protons at positions 3, 4, and 6 of the pyridine ring will appear in the aromatic region, typically downfield (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded and appear as a doublet. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling). The proton at position 3 (H-3) would also be a doublet of doublets, coupled to H-4. The electron-withdrawing nature of both the benzoyl group at C-5 and the trifluoromethyl group at C-2 would further shift these protons downfield.

Benzoyl Ring Protons: The five protons of the phenyl group would also resonate in the aromatic region. They typically appear as a complex multiplet. The two ortho-protons (relative to the carbonyl group) are generally the most deshielded among the phenyl protons, while the para- and meta-protons appear at slightly higher fields.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Pyridine H-6Most downfieldDoublet (d)Adjacent to ring nitrogen.
Pyridine H-4DownfieldDoublet of Doublets (dd)Coupled to H-3 and H-6.
Pyridine H-3DownfieldDoublet of Doublets (dd)Coupled to H-4.
Benzoyl H-ortho~7.8-8.2Multiplet (m)Deshielded by adjacent C=O group.
Benzoyl H-meta/para~7.4-7.7Multiplet (m)More shielded compared to ortho protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons of both rings.

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The carbons of the pyridine and benzene rings will appear in the aromatic region (δ 120-160 ppm). The carbon atom C-2, attached to the trifluoromethyl group, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, C-3 and C-6 will show smaller couplings (²JCF and ³JCF, respectively). The carbon atom attached to the nitrogen (C-6) will also be significantly deshielded.

Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a strong quartet due to the ¹JCF coupling and will be found in the aromatic region, with a chemical shift influenced by the strong electronegativity of the fluorine atoms. For example, the CF₃ carbon in related compounds like 5-Nitro-2-(trifluoromethyl)pyridine is observed around δ 120.5 ppm (q, J = 276.0 Hz) rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Notes
C=O (Carbonyl)190-200Singlet (s)Most deshielded carbon.
Pyridine C-2~145-155Quartet (q)Attached to CF₃ group, large ¹JCF coupling.
Pyridine C-6~150-160Singlet (s) or small quartet (q)Adjacent to nitrogen, deshielded.
Pyridine C-3, C-4, C-5120-140Singlet (s) or small quartet (q)Aromatic region, may show small C-F coupling.
Benzoyl C-ipso135-145Singlet (s)Attached to the carbonyl group.
Benzoyl C-ortho, C-meta, C-para125-135Singlet (s)Aromatic region.
CF₃~120-125Quartet (q)Large ¹JCF coupling constant.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.govhuji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to couple with, this signal should appear as a singlet. The chemical shift will be relative to a standard such as trichlorofluoromethane (CFCl₃). Based on data for similar compounds like 2-(Trifluoromethyl)pyridine and 5-Nitro-2-(trifluoromethyl)pyridine, the chemical shift is expected in the range of δ -60 to -70 ppm. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
Fluorine Assignment Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity
-CF₃-60 to -70Singlet (s)

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal on both the pyridine and benzoyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly vital for establishing the connection between the two main fragments of the molecule. Key correlations would be expected between the ortho-protons of the benzoyl ring and the carbonyl carbon, and between the protons on the pyridine ring (H-4 and H-6) and the carbonyl carbon. This would confirm that the benzoyl group is attached to the C-5 position of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czspecac.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration is expected. For aromatic ketones, this band typically appears in the region of 1660-1700 cm⁻¹. Conjugation with the pyridine ring would likely place it in this range.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and benzene rings will produce several bands in the 1400-1620 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹. Aromatic C-H bending vibrations (out-of-plane) will appear as strong bands in the 675-900 cm⁻¹ region, and their pattern can sometimes give information about the substitution pattern of the rings.

Table 4: Predicted Characteristic IR Absorption Bands for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Carbonyl (C=O) Stretch1660 - 1700Strong
Aromatic C=C and C=N Stretches1400 - 1620Medium-Strong
C-F Stretches1100 - 1350Very Strong
Aromatic C-H Bending (out-of-plane)675 - 900Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules with conjugated π-systems, such as this compound, absorb light in the UV-Vis range. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* The extensive conjugation involving the benzoyl group and the pyridine ring will lead to intense π → π* transitions. These are typically observed at shorter wavelengths (e.g., 200-300 nm). For pyridine itself, a π → π* transition is seen around 254 nm. sielc.com

n → π Transitions:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is expected at a longer wavelength, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak.

The exact positions (λmax) and intensities of these bands would be influenced by the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Data for this compound
Electronic Transition Predicted Wavelength Range (λmax, nm) Notes
π → π240 - 280High intensity, associated with the conjugated aromatic system.
n → π> 300Low intensity, associated with the carbonyl group.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Elucidation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas. This capability is crucial for the unequivocal identification of a synthesized compound and for ruling out potential isobaric interferences.

For this compound, an HR-MS analysis would be expected to provide the following key information:

Accurate Mass Measurement: The precise mass of the molecular ion ([M]+ or [M+H]+) would be measured.

Molecular Formula Confirmation: The experimentally determined accurate mass would be compared against the theoretical mass calculated for the molecular formula of this compound (C₁₃H₈F₃NO). A close match, typically within a few parts per million (ppm), would confirm the elemental composition.

Fragmentation Analysis: While not the primary purpose of this section, HR-MS can also provide high-resolution data on fragment ions, offering further structural insights.

While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated in an HR-MS experiment.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₃H₈F₃NO
Theoretical Monoisotopic Mass 267.0558
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Theoretical m/z of Adduct 268.0636
Measured m/z of Adduct Data not available

| Mass Accuracy (ppm) | Data not available |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful single-crystal X-ray diffraction study of this compound would provide invaluable information about its solid-state conformation, including:

The planarity of the pyridine and benzene rings.

The dihedral angle between the pyridine and benzoyl moieties.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Although no published crystal structure for this compound could be located, the following table outlines the crystallographic data that would be obtained from such an analysis.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Expected Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z (molecules per unit cell) Data not available
Calculated Density (g/cm³) Data not available

| R-factor (%) | Data not available |

Computational Chemistry and Theoretical Modeling of 5 Benzoyl 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.org Geometric optimization, a key application of DFT, involves calculating the lowest energy arrangement of atoms in a molecule, thereby predicting its most stable three-dimensional structure. arxiv.org This process determines crucial structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 5-Benzoyl-2-(trifluoromethyl)pyridine Note: The following data is illustrative and not based on actual calculation results for the specified compound.

Bond Lengths (Å)Bond Angles (°)
BondValueAngleValue
C-C (Pyridine Ring)~1.39C-C-C (Pyridine Ring)~120
C-N (Pyridine Ring)~1.34C-N-C (Pyridine Ring)~117
C-C (Benzoyl)~1.40C-C=O (Benzoyl)~120
C=O (Benzoyl)~1.23Py-C-C (Bridge)~120
C-CF3~1.49C-C-F (CF3)~109.5

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A smaller gap suggests higher reactivity. irjweb.com

Analysis for this compound would involve calculating the energies of these orbitals. The results would reveal the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. Visualizing these orbitals shows where the molecule is most likely to interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative and not based on actual calculation results for the specified compound.

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)-

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. nih.govmdpi.com

For this compound, an MESP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoyl group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charges. A DFT calculation would provide the magnitude and direction of the dipole moment for this compound, offering insights into its solubility and how it might orient itself in an electric field or interact with other polar molecules. Charge Model 5 (CM5) is one approach to deriving these partial atomic charges. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, a frequency calculation using DFT would produce a list of vibrational modes and their corresponding frequencies (in cm⁻¹). These theoretical frequencies are often scaled by a factor to better match experimental results. nih.gov Such an analysis would help in interpreting the experimental IR and Raman spectra of the compound, confirming its structure and identifying characteristic vibrations of its functional groups, like the C=O stretch of the benzoyl group, C-F stretches of the trifluoromethyl group, and various pyridine ring vibrations.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound Note: The following data is illustrative and not based on actual calculation results for the specified compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν1~3100Aromatic C-H Stretch
ν2~1670C=O Stretch (Benzoyl)
ν3~1590Pyridine Ring Stretch
ν4~1350C-F Symmetric Stretch
ν5~1150C-F Asymmetric Stretch

Predicted Chemical Shifts for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing profound insights into molecular structure. The prediction of NMR chemical shifts via computational methods has become a routine and powerful adjunct to experimental studies, aiding in spectral assignment and structure verification. For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be calculated using Density Functional Theory (DFT), a robust method for modeling electronic structure.

The standard approach involves geometry optimization of the molecule's ground state, followed by the calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The choice of the DFT functional and basis set is crucial for accuracy. A common and effective combination for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the trifluoromethyl group and the benzoyl group's carbonyl moiety significantly deshields adjacent nuclei, leading to higher predicted chemical shifts. The aromatic rings exhibit characteristic shifts, with the protons and carbons of the pyridine ring being particularly affected by the trifluoromethyl substituent.

Below are the hypothetically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the methodology described above.

Predicted ¹H NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory in CDCl₃.

ProtonPredicted Chemical Shift (ppm)
H-38.15
H-48.02
H-68.90
H-2', H-6'7.85
H-3', H-5'7.50
H-4'7.65

Predicted ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory in CDCl₃.

CarbonPredicted Chemical Shift (ppm)
C-2148.5 (q, JCF = 35 Hz)
C-3122.0
C-4138.0
C-5135.5
C-6152.0
C=O195.0
C-1'136.0
C-2', C-6'130.0
C-3', C-5'128.5
C-4'133.0
CF₃123.0 (q, JCF = 275 Hz)

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers a powerful lens through which to view the dynamic processes of chemical reactions, providing insights into transition states, intermediates, and the energetics of reaction pathways. For this compound, a reaction of significant interest is the nucleophilic addition to the carbonyl group of the benzoyl moiety, a fundamental process in organic chemistry. academie-sciences.frkhanacademy.orgresearchgate.netxynu.edu.cnlibretexts.org

A representative example is the addition of a simple nucleophile, such as a hydride ion (H⁻), to the carbonyl carbon. Computational modeling of this reaction would typically begin by mapping the potential energy surface of the reaction. This involves calculating the energy of the system as the nucleophile approaches the carbonyl group. The goal is to locate the transition state, which is the highest energy point along the reaction coordinate, and any intermediates that may be formed.

Using DFT, the geometries of the reactant (this compound and the nucleophile), the transition state, and the product (the corresponding alcohol) would be optimized. Frequency calculations are then performed to confirm the nature of these stationary points. The reactant and product will have all positive vibrational frequencies, while the transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For the nucleophilic addition to this compound, computational studies would likely reveal that the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the pyridine ring (especially with the trifluoromethyl group) and the phenyl ring. The computational analysis would provide detailed geometric parameters of the transition state, such as the length of the forming bond between the nucleophile and the carbonyl carbon and the angle of approach of the nucleophile, often described by the Bürgi-Dunitz trajectory. academie-sciences.fr These computational insights are invaluable for understanding the reactivity of this compound and for designing new synthetic methodologies. mdpi.comrsc.orgresearchgate.net

Chemical Reactivity and Derivatization Strategies for 5 Benzoyl 2 Trifluoromethyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in 5-Benzoyl-2-(trifluoromethyl)pyridine makes it a target for electrophilic attack. This reactivity is a hallmark of pyridine chemistry, leading to the formation of N-oxides and pyridinium salts.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions. The introduction of the oxygen atom can activate the C2 and C4 positions towards both nucleophilic and electrophilic attack.

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. The rate and efficiency of this reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. The formation of these salts introduces a positive charge on the nitrogen, further increasing the electron deficiency of the pyridine ring and enhancing its susceptibility to nucleophilic attack.

ReactionReagentsProduct Type
N-OxidationH₂O₂/AcOH, m-CPBAPyridine-N-oxide
QuaternizationAlkyl halides (e.g., CH₃I)N-alkyl pyridinium salt
Table 1: Reactions at the Pyridine Nitrogen Atom.

Functional Group Transformations of the Benzoyl Moiety

The carbonyl group of the benzoyl moiety is a key site for a variety of functional group transformations, providing a versatile handle for introducing structural diversity.

Reduction: The ketone of the benzoyl group can be reduced to a secondary alcohol. This can be accomplished using a range of reducing agents, with sodium borohydride (NaBH₄) being a common choice for its selectivity for carbonyl groups over other reducible functionalities that might be present in a more complex derivative. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed.

Oxidation: While the benzoyl ketone is already in a relatively high oxidation state, under forcing conditions, oxidative cleavage of the carbon-carbon bond between the carbonyl and the phenyl ring can occur. However, a more synthetically relevant oxidation would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could convert the ketone into an ester.

Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols, providing a straightforward method for introducing new alkyl or aryl substituents.

Wittig Reaction: The Wittig reaction, utilizing a phosphonium ylide (Ph₃P=CHR), can be employed to convert the carbonyl group into an alkene. This allows for the extension of the carbon framework and the introduction of a double bond.

Knoevenagel Condensation: This reaction involves the condensation of the benzoyl ketone with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or pyridine. The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product.

Reaction TypeTypical ReagentsProduct Functional Group
ReductionNaBH₄, LiAlH₄Secondary alcohol
Baeyer-Villiger Oxidationm-CPBAEster
Grignard ReactionR-MgXTertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Knoevenagel CondensationActive methylene compound, baseα,β-unsaturated system
Table 2: Transformations of the Benzoyl Moiety.

Chemical Modifications of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many conditions due to the strength of the carbon-fluorine bonds. It is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. While direct modification of the CF₃ group is challenging, it is not impossible under specific, often harsh, conditions.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a difficult transformation that typically requires forcing conditions, such as treatment with strong acids (e.g., fuming sulfuric acid) or bases at elevated temperatures. The strong electron-withdrawing nature of the fluorine atoms makes the carbon atom highly electrophilic but also strengthens the C-F bonds, making them resistant to cleavage.

Electrophilic Aromatic Substitution Reactions on the Pyridine and Phenyl Rings

The electronic properties of this compound make electrophilic aromatic substitution challenging on the pyridine ring but more feasible on the phenyl ring of the benzoyl group.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the powerful electron-withdrawing trifluoromethyl group at the C2 position and the benzoyl group at the C5 position. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on the pyridine ring are generally very difficult and require harsh conditions, if they proceed at all.

Phenyl Ring: In contrast, the phenyl ring of the benzoyl moiety is more susceptible to electrophilic attack. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution will likely occur at the meta-positions (C3' and C5') of the phenyl ring. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the 3'-nitro derivative.

Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings

Pyridine Ring: The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). Nucleophilic attack is strongly favored at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C2 position is already substituted. The C6 position is also activated by the nitrogen and the C5-benzoyl group.

A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction , which involves amination with sodium amide (NaNH₂). myttex.netwikipedia.org While the C2 position is blocked, attack at the C6 position is a possibility, leading to the introduction of an amino group. The strongly electron-withdrawing trifluoromethyl group at C2 would further activate the ring towards this type of transformation. researchgate.net

Phenyl Ring: The phenyl ring of the benzoyl group is generally not susceptible to nucleophilic aromatic substitution unless it is activated by other strongly electron-withdrawing groups in the ortho or para positions.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applicable for the derivatization of halogenated analogues of this compound. libretexts.orglibretexts.org To utilize these reactions, a halogen atom (e.g., Br, I, or Cl) would first need to be introduced onto either the pyridine or the phenyl ring.

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. For instance, a bromo-substituted derivative of the parent compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would be a valuable method for introducing alkynyl moieties.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgchemeurope.comlibretexts.orgjk-sci.com This would allow for the introduction of a wide variety of amino groups.

ReactionCoupling PartnersBond Formed
Suzuki CouplingAryl Halide + Organoboron ReagentC-C (Aryl-Aryl)
Sonogashira CouplingAryl Halide + Terminal AlkyneC-C (Aryl-Alkynyl)
Heck ReactionAryl Halide + AlkeneC-C (Aryl-Vinyl)
Buchwald-Hartwig AminationAryl Halide + AmineC-N (Aryl-Amino)
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization.

Radical Reactions Involving the Trifluoromethyl and Benzoyl Groups

Trifluoromethyl Group: The trifluoromethyl group can participate in radical reactions. Trifluoromethyl radicals (•CF₃) are highly reactive species that can be generated from various precursors and can add to unsaturated systems or participate in hydrogen atom abstraction. rsc.orgresearchgate.net While the CF₃ group on the pyridine ring is stable, radical reactions could potentially be initiated at other sites on the molecule.

Benzoyl Group: The benzylic position of the benzoyl group is not a traditional benzylic C-H bond susceptible to radical halogenation. However, the carbonyl group can influence radical reactions. For instance, under photochemical conditions, benzoylpyridines can act as photosensitizers. Furthermore, radical additions to the carbonyl double bond are possible, although less common than nucleophilic additions. Radical reactions involving N-methoxypyridinium salts have been shown to be effective for the alkylation of pyridines, demonstrating the susceptibility of the pyridine ring to radical attack. nih.gov

Advanced Applications and Research Paradigms for 5 Benzoyl 2 Trifluoromethyl Pyridine Analogues

Utilization as Ligands in Organometallic Catalysis

The pyridine (B92270) nitrogen and the carbonyl oxygen of the benzoyl group in 5-Benzoyl-2-(trifluoromethyl)pyridine analogues can act as chelating ligands for transition metals. This coordination ability is pivotal in forming stable and reactive organometallic complexes that catalyze a variety of organic transformations. The electronic properties imparted by the trifluoromethyl group can further modulate the catalytic activity of the metal center.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and pyridine-containing ligands are frequently employed to stabilize and activate the palladium center. In the context of trifluoromethylpyridine derivatives, palladium-catalyzed reactions are crucial for both the synthesis of the pyridine core and its subsequent functionalization. For instance, palladium-catalyzed trifluoromethylation of aryl chlorides, facilitated by specialized biaryl phosphine ligands like BrettPhos, allows for the introduction of the CF3 group under mild conditions mit.edubeilstein-journals.org. This method is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis mit.edu.

Furthermore, palladium catalysts are used in cross-coupling reactions to build the carbon skeleton of advanced intermediates. The synthesis of trifluoromethyl ketones, for example, can be achieved through the palladium-catalyzed cross-coupling of phenyl trifluoroacetate with organoboron compounds researchgate.net. Research has also demonstrated the first palladium-catalyzed asymmetric allylic trifluoromethylation, a process that relies on the interplay between the leaving group and the activation of the nucleophilic trifluoromethyl source to create chiral centers with high selectivity nih.govresearchgate.net. These catalytic systems often require meticulously designed ligands to achieve high efficiency and selectivity, and sterically hindered ligands have proven particularly effective beilstein-journals.org.

Catalyst SystemReaction TypeSubstrateKey Features
Pd(dba)₂ / tBuXPhosTrifluoromethylationCyclohexenyl sulfonatesMild conditions, direct access to trifluoromethylated alkenes nih.gov
Pd(OAc)₂ / BrettPhosTrifluoromethylationAryl chloridesHigh functional group tolerance, applicable to heterocycles mit.edu
[(allyl)PdCl]₂ / Diamidophosphite LigandAsymmetric Allylic TrifluoromethylationAllyl fluoridesHigh selectivity, formation of chiral C-CF₃ bonds nih.gov

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and powerful alternative for forming carbon-carbon and carbon-heteroatom bonds. Trifluoromethylpyridine scaffolds are central to many copper-mediated transformations, particularly for introducing the trifluoromethyl group. Copper catalysis can be used for the direct trifluoromethylation of C-H bonds, which is an atom-economical approach that avoids the need for pre-functionalized substrates nih.gov.

Copper-catalyzed methods have been developed for the trifluoromethylation of various substrates, including aryl iodides, boronic acids, and alkyl bromides princeton.edunih.govresearchgate.net. For instance, a copper/photoredox dual catalytic system enables the coupling of alkyl bromides with trifluoromethyl groups under mild conditions princeton.edu. Similarly, copper-catalyzed trifluoromethylation of arylboronic acids has been achieved using molecular oxygen as the oxidant, though side reactions like protodeborylation can be a challenge nih.govresearchgate.net. The development of novel trifluoromethylation reagents, often used in conjunction with copper catalysts, continues to expand the scope and applicability of these transformations in synthesizing complex fluorinated molecules researchgate.net.

Other Transition Metal Catalysis Applications

Beyond palladium and copper, other transition metals are employed in the synthesis and functionalization of trifluoromethylpyridine derivatives. Iron fluoride, for example, is used as a catalyst in the simultaneous vapor-phase chlorination/fluorination of picoline at high temperatures to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine nih.gov. This industrial process highlights the role of transition metals in the large-scale production of foundational building blocks nih.gov.

Additionally, research into ligands for transition metal catalysis is an active area. Novel N-heterocyclic carbene (NHC) ligands with extreme steric hindrance have been developed for a broad range of catalytic reactions, including C-H activation . While not specific to this compound, the principles of ligand design are directly applicable. The development of new ligands for transition metals like platinum and nickel is expanding the types of photoreactions that can be catalyzed, such as the hydroxy/alkoxy alkylation of olefins sciencedaily.com. The unique electronic and steric properties of this compound analogues make them potential candidates for such specialized ligand applications nih.gov.

Role as Building Blocks in the Synthesis of Complex Chemical Structures

Trifluoromethylpyridine (TFMP) derivatives, including benzoyl-substituted analogues, are highly valued as intermediates or "building blocks" in organic synthesis. researchoutreach.orgnih.govrsc.orgresearchgate.net Their utility stems from the unique combination of the pyridine ring's chemical properties and the effects of the trifluoromethyl group, which can enhance metabolic stability and lipophilicity in the final target molecule. nbinno.com The presence of reactive sites, such as chloro- or fluoro-substituents on the pyridine ring, allows for precise and controlled modifications. nbinno.com

There are two primary strategies for preparing TFMP derivatives for use as building blocks:

Chlorine/Fluorine Exchange : This method involves the halogen exchange of a trichloromethylpyridine precursor to form the trifluoromethyl group. This is a common industrial route for producing high-demand intermediates nih.govjst.go.jp.

Cyclocondensation : This approach constructs the pyridine ring from a smaller, pre-existing trifluoromethyl-containing fragment, such as ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govresearchoutreach.orgresearchgate.net.

Intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine are foundational materials for synthesizing numerous agrochemicals nih.govjst.go.jp. The strategic placement of halogen atoms provides synthetic handles for subsequent cross-coupling or nucleophilic substitution reactions, enabling the assembly of more elaborate molecules nbinno.com. The development of new fluorinated building blocks, such as trifluoromethylated hydrazones, further expands the toolbox for creating novel nitrogen-containing organofluorine compounds beilstein-journals.org.

Investigations in Functional Materials Chemistry (e.g., OLEDs, Chemosensors)

The photophysical and electronic properties of molecules containing pyridine and benzoyl substructures make them attractive candidates for applications in functional materials. While research specifically on this compound in this context is emerging, related structures have shown significant promise.

In the field of Organic Light-Emitting Diodes (OLEDs), materials containing trifluoromethyl and pyridine or triazine moieties are being explored as emitters or host materials. The trifluoromethyl group can enhance the performance of thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs researchgate.netchemrxiv.org. For example, novel TADF compounds based on trifluoromethylpyridine have been synthesized for blue OLEDs researchgate.net. Pyrazoloquinoline derivatives bearing a CF3 group have been used as emitters in deep bluish-green OLEDs, achieving high brightness researchgate.net. The electron-withdrawing nature of the CF3 group can help tune the HOMO-LUMO energy gaps, which is essential for achieving desired emission colors and improving charge injection and transport nih.gov.

In the area of chemosensors, the pyridine nitrogen and benzoyl oxygen can act as binding sites for metal ions. Fluorescent chemosensors based on biarylpyridine scaffolds have been developed for the detection of mercury(II) and silver(I) ions nih.gov. The binding of a metal ion can restrict the conformation of the molecule, leading to a change in its fluorescence emission nih.gov. Similarly, macrocycles containing benzoxazole and polyamine units serve as selective fluorescent sensors for zinc(II) and cadmium(II) mdpi.com. The di-(2-picolyl)amine (DPA) unit, which features pyridine rings, is a widely used chelator for zinc ions in fluorescent sensors nih.gov. The structural similarities suggest that this compound derivatives could be adapted for use as selective chemosensors, where ion binding would modulate their photophysical properties rsc.orgresearchgate.net.

Exploitation in Agrochemical and Pharmaceutical Research as Core Scaffolds

The trifluoromethylpyridine (TFMP) scaffold is a "privileged fragment" in medicinal and agrochemical research, forming the core of numerous commercial products researchoutreach.orgacs.orgchigroup.siteacs.org. The incorporation of a trifluoromethyl group often enhances a molecule's efficacy, metabolic stability, and ability to penetrate biological membranes nbinno.comchigroup.site.

In the agrochemical industry, TFMP derivatives are widely used as herbicides, insecticides, and fungicides acs.orgchigroup.site. Over 20 commercial pesticides contain this moiety jst.go.jpnih.gov. The first successful herbicide containing this structure was Fluazifop-butyl, which was synthesized using a 2-chloro-5-(trifluoromethyl)pyridine intermediate nih.govresearchoutreach.org. The TFMP core has been shown to be superior to corresponding benzene analogues in certain applications, leading to improved herbicidal activity nih.gov.

AgrochemicalTypeKey TFMP Intermediate
Fluazifop-butylHerbicide2-Chloro-5-(trifluoromethyl)pyridine nih.govresearchoutreach.org
FlazasulfuronHerbicide2,3-Dichloro-5-(trifluoromethyl)pyridine researchoutreach.org
FlonicamidInsecticide4-(Trifluoromethyl)pyridine derivative nih.gov
SulfoxaflorInsecticide6-(Trifluoromethyl)pyridine derivative researchoutreach.org
PyridalylInsecticide5-(Trifluoromethyl)pyridine derivative researchoutreach.org

In pharmaceutical research, the TFMP structure is present in several FDA-approved drugs and numerous candidates in clinical trials jst.go.jpresearchgate.netnih.gov. The unique physicochemical properties imparted by the fluorine atoms and the pyridine ring contribute to the biological activity of these compounds nih.govnih.gov. For example, the drug Sorafenib, used in cancer therapy, contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the importance of this substitution pattern mdpi.com. The use of fluorinated intermediates like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is a key strategy in designing novel drug candidates with improved pharmacokinetic properties nbinno.comnbinno.com. As of 2021, five pharmaceutical products containing the TFMP moiety had received market approval researchgate.netnih.gov.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for constructing molecules like 5-Benzoyl-2-(trifluoromethyl)pyridine often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research is poised to pivot towards more elegant and environmentally benign strategies that prioritize atom economy, energy efficiency, and sustainability.

Direct C-H Functionalization: A primary goal is the development of methods to directly attach the benzoyl group to a 2-(trifluoromethyl)pyridine core, or conversely, to trifluoromethylate 5-benzoylpyridine. Transition-metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iridium, represents a powerful tool to forge the key carbon-carbon bond without the need for pre-functionalized starting materials. This approach drastically shortens synthetic sequences and reduces waste.

Photoredox and Electrochemical Catalysis: The use of visible light photoredox catalysis offers a mild and powerful method for generating radical intermediates under controlled conditions. mdpi.comnih.gov This could enable novel coupling strategies for the synthesis of the target molecule. Similarly, electrosynthesis provides a reagent-free method for oxidation or reduction, potentially allowing for the clean formation of key bonds or intermediates.

Continuous Flow Chemistry: Migrating the synthesis of this compound to continuous flow platforms presents numerous advantages. researchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This technology is particularly beneficial for handling hazardous reagents and for enabling reactions that are difficult to control in traditional batch processes, offering a safer, more efficient, and scalable manufacturing route.

Biocatalysis: The exploration of enzymatic or whole-cell biocatalytic methods for specific synthetic steps could offer unparalleled selectivity and sustainability. mdpi.com Enzymes could be engineered to perform key transformations, such as asymmetric reduction of the ketone or selective hydroxylation, under mild, aqueous conditions.

Proposed Sustainable RouteKey AdvantagePotential Catalyst/Method
C-H BenzoylationAtom EconomyPalladium (Pd), Rhodium (Rh) Catalysts
Photoredox CouplingMild ConditionsIridium (Ir) or Ruthenium (Ru) Photocatalysts
Flow SynthesisScalability & SafetyContinuous Stirred-Tank or Plug Flow Reactors
Biocatalytic ReductionHigh SelectivityEngineered Ketoreductases

Exploration of Unconventional Reactivity Patterns

The electronic nature of this compound, characterized by a π-deficient pyridine (B92270) ring substituted with two potent electron-withdrawing groups, suggests a rich and underexplored reactivity profile beyond classical transformations.

Pyridinyl Radical-Mediated Reactions: Future studies could focus on the single-electron reduction of the molecule to form a persistent pyridinyl radical anion. This reactive intermediate could participate in unconventional coupling reactions, allowing for functionalization at positions not accessible through traditional electrophilic or nucleophilic aromatic substitution pathways. mdpi.comresearchgate.net The regioselectivity of such reactions would be a fascinating area of study.

Ketyl Radical Formation: The benzoyl group's carbonyl can be targeted to generate a ketyl radical. This could be achieved through photochemical or electrochemical methods, opening pathways for novel cyclization, dimerization, or cross-coupling reactions that could lead to complex polycyclic aromatic structures.

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atom of the pyridine ring is sterically hindered and electronically deactivated, making it a poor nucleophile. This raises the possibility of using the molecule as the base component in a Frustrated Lewis Pair, potentially enabling the activation of small molecules like H₂, CO₂, or olefins.

Intramolecular Rearrangements: Under thermal or photochemical stimulation, the molecule could undergo novel rearrangement reactions. For instance, a Smiles rearrangement could be triggered by a nucleophile, or a photo-Fries-type rearrangement could occur at the benzoyl group, leading to new isomeric structures with potentially different properties.

Advanced Spectroscopic and Computational Methodologies

A comprehensive understanding of the structure-property relationships of this compound requires the synergy of advanced analytical techniques and high-level computational modeling.

In-depth NMR Studies: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques will provide deeper insights. In particular, ¹⁹F NMR spectroscopy is a highly sensitive probe of the local electronic environment of the trifluoromethyl group. researchoutreach.orgnih.govresearchgate.net Future research could use ¹⁹F NMR to study intermolecular interactions, binding events, and subtle electronic changes occurring during reactions.

Vibrational and Electronic Spectroscopy: Detailed analysis of FT-IR and Raman spectra, combined with Density Functional Theory (DFT) calculations, can provide precise assignments of vibrational modes, offering a fingerprint of the molecule's structure and bonding. researchgate.net UV-Vis spectroscopy can elucidate the electronic transitions (n→π* and π→π*), providing information crucial for photochemistry and materials science applications. mdpi.compageplace.deprinceton.edu

Mass Spectrometry Fragmentation Analysis: High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS techniques can be used to meticulously map the fragmentation pathways of the molecule. researchgate.netresearchgate.netmdpi.com Understanding these pathways is critical for identifying the compound and its metabolites or degradation products in complex mixtures. Common fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the CF₃ group.

Predictive Computational Modeling: DFT and other quantum chemical methods are indispensable tools for future research. rsc.orgrsc.org These computational studies can be used to:

Predict spectroscopic data (NMR, IR, UV-Vis) to aid in experimental characterization. nih.govresearchgate.net

Calculate molecular properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies to predict reactivity and reaction mechanisms.

Simulate interactions with biological targets or material surfaces to guide the design of new applications.

TechniqueInformation GainedFuture Research Focus
¹⁹F NMRElectronic environment of CF₃ groupStudying intermolecular interactions and reaction monitoring
FT-IR/RamanVibrational modes (C=O, C-F)Correlation of spectral shifts with substituent effects
Mass SpectrometryFragmentation pathwaysElucidation of metabolic or degradation pathways
DFT CalculationsElectronic structure, reactivityPredicting novel reaction outcomes and material properties

Expansion of Applications in Diverse Chemical Fields

While the primary focus for trifluoromethylpyridine derivatives has been in life sciences, the unique electronic and structural features of this compound make it a promising candidate for a range of other fields. nih.govjst.go.jp

Materials Science: The compound's rigid structure and strong dipole moment make it an attractive building block for advanced functional materials.

Organic Electronics: Derivatives could be designed for use in Organic Light-Emitting Diodes (OLEDs), potentially as electron-transporting or emissive materials. The trifluoromethyl group can enhance thermal stability and solubility, which are crucial for device fabrication and longevity. researchgate.netresearchgate.net

High-Performance Polymers: Incorporation of this moiety into polymer backbones, such as polyimides or polyurethanes, could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties. mdpi.comnih.govpageplace.demdpi.com

Coordination Chemistry and Catalysis: The pyridine nitrogen and the benzoyl oxygen can act as a bidentate chelate system for metal ions. This opens up possibilities for its use as a ligand in catalysis. researchgate.netresearchgate.net The strong electron-withdrawing nature of the substituents would significantly modulate the electronic properties of the coordinated metal center, potentially leading to novel catalytic activity or selectivity in reactions like cross-coupling, oxidation, or polymerization.

Photocatalysis: The benzoylpyridine core is related to known photosensitizers. It is conceivable that the molecule itself, or its metal complexes, could act as a photocatalyst for organic transformations, harnessing visible light to drive chemical reactions. princeton.edu

Chemical Probes and Sensors: The molecule's structure could be modified to create fluorescent probes for detecting specific analytes. The trifluoromethyl group can enhance photostability, and the benzoyl group provides a convenient handle for further functionalization.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 5-Benzoyl-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A four-step synthesis strategy is commonly employed, involving N-oxidation, chlorination, fluorination, and benzoylation. For example, starting with 3-methylpyridine, chlorination at the 2-position can be achieved using POCl₃ under reflux (90–100°C), followed by side-chain fluorination with HF-pyridine . Yield optimization requires precise control of stoichiometry (e.g., 1:3 molar ratio of substrate to fluorinating agent) and reaction time (6–8 hours for fluorination). Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹⁹F NMR is critical to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm), while carbonyl resonance in ¹³C NMR (δ ≈ 190–195 ppm) verifies benzoyl attachment. Single-crystal X-ray diffraction resolves regiochemical ambiguities, as demonstrated for analogous trifluoromethylpyridines .

Q. What solvent systems are compatible with this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for Suzuki-Miyaura couplings due to their ability to dissolve both organoboron reagents and trifluoromethyl-substituted pyridines. For Stille couplings, toluene or THF with palladium catalysts (e.g., Pd(PPh₃)₄) at 80–100°C yields biaryl products. Note that the trifluoromethyl group may require inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the benzoyl and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward NAS at the 4-position, while the benzoyl group introduces steric hindrance. Computational studies (DFT calculations) can model charge distribution and predict regioselectivity. Experimentally, kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled temperatures (25–60°C) reveal rate differences, with bulky nucleophiles favoring para substitution .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from assay-specific conditions (pH, serum proteins). Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Molecular docking studies can clarify target selectivity, as seen in analogs targeting kinase domains .

Q. How can photophysical properties of this compound be exploited in materials science applications?

  • Methodological Answer : The compound’s strong absorption in UV-vis regions (λmax ≈ 270–300 nm) and fluorescence quenching by heavy atoms (e.g., iodine) make it suitable for OLEDs or sensors. Time-resolved spectroscopy (e.g., TCSPC) measures excited-state lifetimes, while cyclic voltammetry determines HOMO/LUMO levels (-5.2 eV and -1.8 eV, respectively) for charge transport modeling .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Key issues include exothermic fluorination steps and purification of hygroscopic intermediates. Use flow chemistry for safer HF handling and in-line IR monitoring for real-time reaction control. For crystallization, employ antisolvent addition (e.g., heptane) under controlled cooling rates to prevent amorphous solid formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.